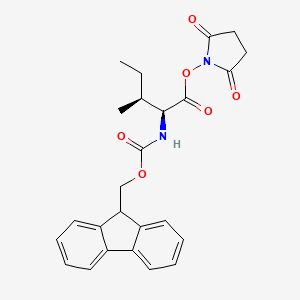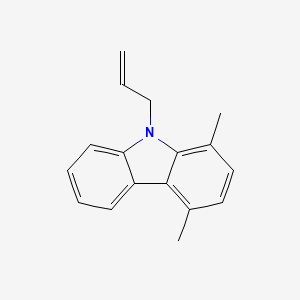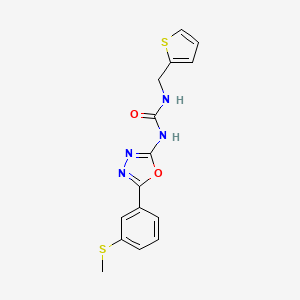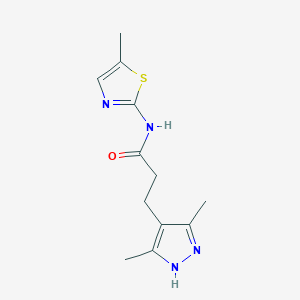
Fmoc-异亮氨酸-OSu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-ile-OSu: stands for 9-fluorenylmethyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester. It is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an N-hydroxysuccinimide (OSu) ester. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-ile-OSu is extensively used in SPPS for the synthesis of peptides and proteins due to its stability and ease of removal.
Biology:
Protein Engineering: Used in the synthesis of modified peptides for studying protein structure and function.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
作用机制
Target of Action
Fmoc-Ile-OSu primarily targets amine groups in organic compounds . The compound is frequently used as a protecting group for amines during peptide synthesis . The role of Fmoc-Ile-OSu is to protect these amine groups from unwanted reactions during the synthesis process, ensuring that the desired peptide sequence is obtained .
Mode of Action
Fmoc-Ile-OSu interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the reaction of the amine group with Fmoc-Ile-OSu, resulting in the formation of a Fmoc carbamate . This carbamate serves as a protective barrier for the amine group, preventing it from participating in undesired reactions during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Ile-OSu is the synthesis of peptides . By protecting amine groups, Fmoc-Ile-OSu allows for the selective addition of amino acids in a controlled manner, enabling the synthesis of peptides with specific sequences . The downstream effect of this is the production of peptides that can be used in various biological and chemical applications .
Pharmacokinetics
Itsbioavailability in a reaction is influenced by factors such as the concentration of the reagent, the reaction conditions, and the nature of the amine group being protected .
Result of Action
The molecular result of Fmoc-Ile-OSu’s action is the formation of a Fmoc carbamate . On a cellular level, the use of Fmoc-Ile-OSu in peptide synthesis can lead to the production of peptides that can interact with various cellular components and influence cellular processes . The specific effects would depend on the nature of the synthesized peptide .
Action Environment
The action, efficacy, and stability of Fmoc-Ile-OSu are influenced by various environmental factors. These include the pH of the reaction environment, the temperature , and the presence of other reagents . For example, Fmoc groups are base-labile and can be removed rapidly by a base such as piperidine . Therefore, the pH of the reaction environment can significantly influence the stability of the Fmoc protection .
生化分析
Biochemical Properties
Fmoc-Ile-OSu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily covalent bonding, leading to the formation of carbamates .
Cellular Effects
The cellular effects of Fmoc-Ile-OSu are primarily observed in its role in peptide synthesis. The Fmoc group acts as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of the peptide chain . Its removal does not disturb the acid-labile linker between the peptide and the resin, making it a valuable tool in peptide synthesis .
Molecular Mechanism
The molecular mechanism of Fmoc-Ile-OSu involves the reaction of the nucleophilic amine with the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Ile-OSu can change over time. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Fmoc-Ile-OSu is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as piperidine, which is used for the removal of the Fmoc group
准备方法
Synthetic Routes and Reaction Conditions:
- Another method involves the reaction of Fmoc-Cl with sodium azide to form 9-fluorenylmethyloxycarbonyl azide, which is then reacted with N-hydroxysuccinimide in aqueous dioxane .
Industrial Production Methods: Industrial production of Fmoc-ile-OSu typically follows the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: Fmoc-ile-OSu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester is replaced by nucleophiles such as amines, forming Fmoc-protected peptides.
Deprotection Reactions: The Fmoc group can be removed by treatment with a base, typically piperidine in N,N-dimethylformamide (DMF), resulting in the formation of the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, in the presence of a base like triethylamine, are common reagents.
Deprotection: Piperidine in DMF is the standard reagent for removing the Fmoc group.
Major Products:
Fmoc-Protected Peptides: Formed by nucleophilic substitution.
Free Amines: Formed by deprotection of the Fmoc group.
相似化合物的比较
Boc-ile-OSu: tert-Butyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester.
Cbz-ile-OSu: Benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester.
Comparison:
Stability: Fmoc-ile-OSu is more stable under basic conditions compared to Boc-ile-OSu, which is acid-labile.
Ease of Removal: The Fmoc group is easily removed by mild bases, whereas the Cbz group requires hydrogenolysis.
Applications: Fmoc-ile-OSu is preferred in SPPS due to its compatibility with a wide range of reaction conditions and its efficient removal.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)/t15-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCMQYXXCGKJHT-WNSKOXEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)
![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)



![3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2405760.png)
![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)
